Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a bromophenyl group and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, leading to biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylphenol: This compound shares the bromophenyl group and has similar chemical properties.
Phenyl boronic acid derivatives: These compounds are used in similar synthetic applications and have comparable reactivity.
Uniqueness
3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C18H20BrNO4 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20BrNO4/c1-10-14(17(21)23-4)16(12-8-6-7-9-13(12)19)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3 |
InChI Key |
FGRNSTBXGCLTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=C2Br)C(=O)OC |
Origin of Product |
United States |
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